

# FPI-1465 (Nacubactam): A Comparative Guide to its Cross-Reactivity with β-Lactamases

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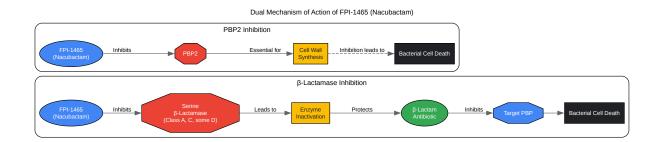
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **FPI-1465** (Nacubactam), a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, and its performance against a range of  $\beta$ -lactamase enzymes. **FPI-1465** distinguishes itself through a dual mechanism of action: direct inhibition of serine- $\beta$ -lactamases and intrinsic antibacterial activity via the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] This document synthesizes available preclinical data to offer a comprehensive overview of its cross-reactivity profile, supported by experimental data and detailed methodologies.

#### Dual Mechanism of Action of FPI-1465 (Nacubactam)

**FPI-1465** combines two distinct modes of action to combat bacterial resistance. Firstly, it acts as an inhibitor of Ambler class A, C, and some class D serine- $\beta$ -lactamases.[3][4] Secondly, it possesses intrinsic antibacterial activity by binding to and inhibiting PBP2, an essential enzyme for cell wall synthesis in Enterobacteriaceae.[1][2] This dual activity not only protects coadministered  $\beta$ -lactam antibiotics from degradation but also contributes a direct bactericidal effect, which is particularly relevant for infections caused by bacteria producing metallo- $\beta$ -lactamases (MBLs), as **FPI-1465**'s PBP2 affinity can enhance the efficacy of  $\beta$ -lactam partners against these challenging pathogens.[5]





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Caption: Dual mechanism of Nacubactam action.

#### **Quantitative Data Summary**

The cross-reactivity and efficacy of **FPI-1465** are summarized in the following tables, presenting both direct enzyme inhibition data and whole-cell antibacterial activity.

## Table 1: In Vitro Inhibition of Purified $\beta$ -Lactamase Enzymes by FPI-1465 (Nacubactam)



β-Lactamase Class	Enzyme	Source Organism	Inhibition Constant
Class A	KPC-2	Klebsiella pneumoniae	$K_i app = 31 \pm 3 \mu M[6]$
KPC-2 (K234R variant)	Klebsiella pneumoniae	K <sub>i</sub> app = 270 ± 27 μM[6]	
Class D	OXA-163	-	- IC <sub>50</sub> = 1.23 μM[7]
OXA-405	-	IC <sub>50</sub> = 10.6 μM[7]	
OXA-48	-	~80-fold less potent than avibactam[7]	

K<sub>i</sub> app: Apparent inhibition constant; IC<sub>50</sub>: Half-maximal inhibitory concentration.

Table 2: In Vitro Activity of Meropenem in Combination with FPI-1465 (Nacubactam) against  $\beta$ -Lactamase-

**Producing Enterobacteriaceae** 

β-Lactamase Class	Enzyme Type	Meropenem MIC <sub>90</sub> (μg/mL)	Meropenem/Nacub actam (1:1) MIC <sub>90</sub> (μg/mL)
Class A	KPC	>32	1[8]
ESBL	0.12	≤0.06[8]	
Class B	Metallo-β-lactamases (MBLs)	>32	8[8]
Class C	AmpC	0.25	0.12[8]
Class D	OXA-48-like	8	1[8]

MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

## Table 3: Comparative In Vitro Activity of FPI-1465 (Nacubactam) Combinations against ESBL and



Carbapenemase-Producing Bacteria

Antibiotic	β-Lactamase Type	Fold Increase in Potency with FPI-1465
Ceftazidime	ESBLs	Up to 256-fold[9]
Carbapenemases	Up to 256-fold[9]	
Aztreonam	ESBLs	Up to 1,024-fold[9]
Carbapenemases	Up to 4,096-fold[9]	
Meropenem	ESBLs	Up to 4-fold[4]
Carbapenemases	Up to 128-fold[4]	

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of bioactivity assays.

### **Minimum Inhibitory Concentration (MIC) Determination**

This protocol is used to determine the synergistic activity of **FPI-1465** with a  $\beta$ -lactam antibiotic.

- Principle: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
- Detailed Protocol:
  - Preparation of Reagents: Prepare stock solutions of the β-lactam antibiotic and FPI-1465 in a suitable solvent. Prepare serial two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, add a fixed concentration of FPI-1465 (e.g., 4 µg/mL) to each well containing the serially diluted β-lactam.
  - Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.

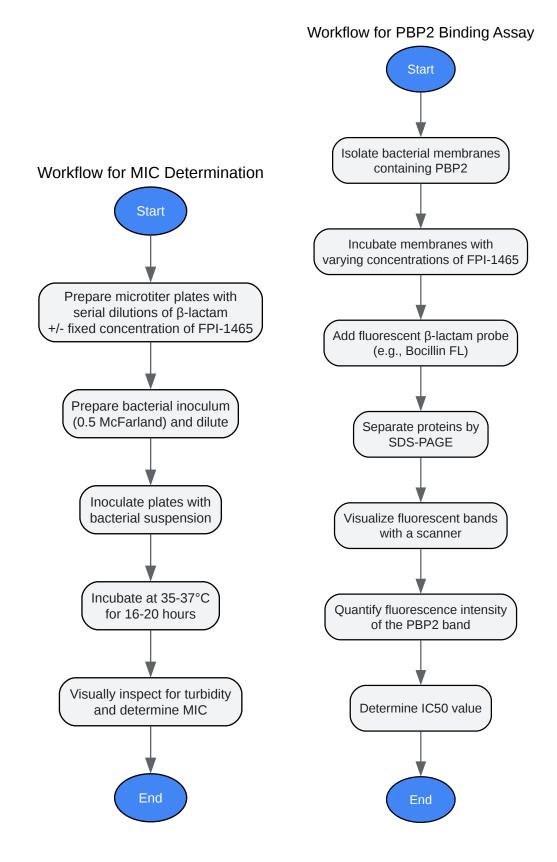






- Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is
  the lowest concentration of the antimicrobial agent in a well with no visible growth.[1]





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